2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid
Description
Properties
IUPAC Name |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-7(2)11(15(20)21)17-12-10(16)13(18)8-5-3-4-6-9(8)14(12)19/h3-7,11,17H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPYTSUOFLTABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid typically involves multiple steps, starting with the chlorination of naphthalene derivatives to introduce the chloro group at the 3-position
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Production of reduced naphthalene derivatives.
Substitution: Introduction of various functional groups, leading to a range of substituted naphthalene derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The chloro-naphthoquinone moiety may interact with enzymes or receptors, leading to biological responses. The amino acid derivative portion may influence metabolic pathways or cellular processes.
Comparison with Similar Compounds
Bioactivity Trends
- Chloro Substituent: Chlorination at position 3 correlates with enhanced bioactivity. For example, Compound 61 (chlorinated) shows 90% inhibition in MCF-7 cells vs. 80% for non-chlorinated Compound 60 .
- Side Chain Effects: Aliphatic Chains: Longer chains (e.g., 3-methylbutanoic acid) may improve membrane permeability but reduce solubility compared to acetic acid derivatives. Aromatic Groups: Phenylpropanoic acid analogs exhibit strong antibacterial activity (MIC = 24.7 µg/mL) but lower anticancer potency than oxo-propanoic derivatives . Polar Groups: The 4-hydroxyphenyl group in Compound 64 confers exceptional potency in cervical cancer cells (IC50 < 0.002 µM), suggesting hydrogen-bonding interactions are critical .
Pharmacokinetic Properties
- Metabolic Stability: Methylbutanoic acid’s branched structure may resist enzymatic degradation better than linear chains, as seen in propionamide derivatives .
Biological Activity
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-methylbutanoic acid is a complex organic compound characterized by its unique structural features, including a chloro group, dioxo functionalities, and an amino group attached to a branched aliphatic chain. This compound belongs to the class of aromatic amines and has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 394.80 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.
Biological Activities
Research into the biological activities of similar compounds has indicated various pharmacological properties. Here are some notable findings related to this compound:
Antitumor Activity
Compounds with similar structural motifs have been evaluated for their cytotoxic effects against human cancer cell lines. For instance, derivatives containing dioxo groups have shown promising antitumor activity, potentially due to their ability to interfere with DNA synthesis and cell division .
Antibacterial Properties
Some compounds analogous to this compound have exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.9 to 31.5 µg/ml .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various interactions that contribute to its biological activity. A comparative analysis with related compounds highlights the significance of specific functional groups:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 3-Chloro-N-(naphthalen-2-yl)propionamide | Chloro-substituted naphthalene | Antiviral | Lacks dioxo functionality |
| N-(naphthalen-1-yloxy)acetamide | Naphthalene with ether linkage | Antitumor | No chloro or dioxo groups |
| 1-Amino-naphthalene derivatives | Simple amine on naphthalene | Various biological activities | Simpler structure without branching |
This table illustrates that while similar compounds exist, the presence of both chloro and dioxo groups along with the branched aliphatic chain gives this compound distinct properties and potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving starting materials that incorporate the necessary functional groups. Typical methods may include:
- Nucleophilic Substitution : Utilizing suitable nucleophiles to replace halogen atoms in precursor compounds.
- Condensation Reactions : Forming the amine linkage through condensation between an amine and a carbonyl compound.
- Oxidation Steps : Introducing dioxo functionalities via controlled oxidation processes.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Cytotoxicity Studies : A study evaluated a series of 1-(6-chloro-1,1-dioxo) derivatives against human cancer cell lines and found significant tumor growth inhibition in several cases .
- Antimicrobial Testing : Research on dioxo-naphthalene derivatives showed varying degrees of antibacterial activity, suggesting that modifications in structure can enhance efficacy against specific bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
